Bicyclo[3.3.2]decan-9-one
CAS No.: 28054-91-3
Cat. No.: VC7858005
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[3.3.2]decan-9-one - 28054-91-3](/images/structure/VC7858005.png)
Specification
CAS No. | 28054-91-3 |
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Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | bicyclo[3.3.2]decan-9-one |
Standard InChI | InChI=1S/C10H16O/c11-10-7-8-3-1-5-9(10)6-2-4-8/h8-9H,1-7H2 |
Standard InChI Key | QAVLIVNTLHVEGD-UHFFFAOYSA-N |
SMILES | C1CC2CCCC(C1)C(=O)C2 |
Canonical SMILES | C1CC2CCCC(C1)C(=O)C2 |
Introduction
Structural and Physical Properties
Bicyclo[3.3.2]decan-9-one possesses the molecular formula C₁₀H₁₆O, with a bicyclic skeleton comprising two fused cyclohexane rings bridged by a two-carbon unit. The ketone group at position 9 introduces polarity, while the bicyclic framework imposes significant steric constraints. Key physical properties include:
The compound’s rigidity arises from its bicyclic structure, which limits conformational flexibility and influences reactivity. Infrared (IR) spectroscopy reveals characteristic carbonyl stretches at ~1,710 cm⁻¹, consistent with a strained ketone .
Synthesis and Derivative Formation
Core Synthesis Strategies
Bicyclo[3.3.2]decan-9-one is typically synthesized via acyclic precursor cyclization or ring-expansion reactions. Early methods involved the condensation of diethyl cyclo-octane-1,5-dicarboxylate, followed by acyloin condensation to form the bicyclic framework . Modern approaches leverage transition-metal catalysis, though specific protocols remain less documented in publicly available literature.
Functionalization Challenges
The ketone’s position within the bicyclic system complicates derivatization. For example, attempts to form cyanohydrins or undergo nucleophilic additions often result in low yields due to I-strain (internal strain from bond angle distortion) . This strain destabilizes tetrahedral intermediates, rendering the ketone surprisingly unreactive compared to monocyclic analogs .
Conformational Dynamics
Twin-Chair vs. Boat-Chair Equilibria
The bicyclo[3.3.2]decane system adopts multiple conformers, primarily the twin-chair and boat-chair forms (Figure 1). Spectroscopic studies reveal:
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Twin-chair conformation: Exhibits transannular C-3⋯C-7 methylene interactions (distance: ~215 pm), leading to abnormal IR δ(CH) and ν(CH) absorptions .
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Boat-chair conformation: Favored in derivatives constrained by double bonds or bridging groups, as confirmed by X-ray crystallography .
Table 1: Conformational Energy Differences
Conformer | Energy Relative to Twin-Chair (kcal/mol) | Conditions | Source |
---|---|---|---|
Boat-Chair | ~0 (equilibrium) | Dissolving metal reduction | |
Twin-Twist-Boat | Not quantified | Solvolysis studies |
Impact of Substituents
Reactivity Profile
Ketone Reactivity and I-Strain
The 9-ketone group exhibits reduced nucleophilicity due to I-strain, which arises from angle compression in the bicyclic framework. Key observations include:
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Resistance to cyanohydrin formation: Lithium aluminum hydride (LiAlH₄) reduction of intermediates often regenerates the parent ketone .
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Slow borohydride reduction: Comparative rate studies show significantly lower reactivity than acyclic ketones (Table 2) .
Table 2: Relative Reactivity of 9-Bicyclo[3.3.2]decanone
Reaction | krel (vs. cyclohexanone) | Conditions | Source |
---|---|---|---|
NaBH₄ Reduction | 0.0002 | Ethanol, 25°C | |
LiAlH₄ Reduction | 0.001 | Tetrahydrofuran |
Transannular Hydride Shifts
Solvolysis of exo-2-bicyclo[3.3.2]decyl tosylate proceeds via a 2,6-hydride shift, forming a stabilized carbocation intermediate. This mechanism, supported by deuterium labeling, suggests a twin-twist-boat transition state .
Applications and Future Directions
Medicinal Chemistry
The rigid scaffold of bicyclo[3.3.2]decan-9-one offers potential as a conformational restraint in drug design. Its ability to mimic bioactive conformations of flexible molecules could aid in developing enzyme inhibitors or receptor ligands.
Materials Science
The compound’s stability and three-dimensional structure make it a candidate for supramolecular assemblies or coordination polymers, though exploratory studies remain nascent.
Unresolved Questions
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Synthetic accessibility: Improved routes for large-scale production are needed.
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Conformational control: External stimuli (e.g., light, pH) to modulate conformer ratios could unlock new applications.
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